molecular formula C9H7ClO B100067 2-Chloro-1-phenylprop-2-EN-1-one CAS No. 19233-44-4

2-Chloro-1-phenylprop-2-EN-1-one

Cat. No.: B100067
CAS No.: 19233-44-4
M. Wt: 166.6 g/mol
InChI Key: OXAKTNJXLVDKME-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone (chalcone derivative) with a chlorine substituent at the β-position (C2) and a phenyl group at the ketone-bearing carbon (C1). Its molecular formula is C₉H₇ClO, with a molar mass of 166.60 g/mol. The compound’s structure (Ph–C(=O)–C(Cl)=CH₂) positions it as a halogenated enone, where the chlorine atom influences electronic properties and reactivity. Chalcones like this are typically synthesized via crossed-aldol condensation and serve as intermediates in pharmaceuticals and materials science.

Properties

CAS No.

19233-44-4

Molecular Formula

C9H7ClO

Molecular Weight

166.6 g/mol

IUPAC Name

2-chloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

OXAKTNJXLVDKME-UHFFFAOYSA-N

SMILES

C=C(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1)Cl

Synonyms

2-Propen-1-one, 2-chloro-1-phenyl- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Alpha-Chloroacrylophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agents used.

    Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Common reagents used in these reactions include N-bromosuccinimide for bromination, pyridine hydrobromide perbromide for bromination, and various catalysts for oxidation and reduction reactions . Major products formed from these reactions include α-bromoacetophenone and other substituted acetophenones .

Scientific Research Applications

Alpha-Chloroacrylophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-phenylprop-2-EN-1-one involves its ability to act as a strong mucous membrane irritant. It activates the lacrimal glands, causing excessive tearing and pain in the eyes. This compound also irritates the respiratory tract, leading to coughing and difficulty breathing . The molecular targets and pathways involved include the activation of sensory neurons and the release of inflammatory mediators.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of 2-chloro-1-phenylprop-2-en-1-one and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
This compound C₉H₇ClO 166.60 Cl at C2, phenyl at C1 -
1-Phenylprop-2-en-1-one (Parent) C₉H₈O 132.16 Phenyl at C1, no substituents
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 5-Cl, 2-OH on one phenyl
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO 256.73 4-Cl and 4-Me on phenyl rings
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClOS 248.72 Thiophene with Cl, phenyl
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₉Cl₂FO 315.14 2,4-diCl, 5-F on phenyl
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one C₁₆H₁₂ClFO 290.72 2-Cl,6-F on one phenyl, 2-Me on other

Key Observations :

  • Chlorine Position: The β-chlorine in this compound enhances electron-withdrawing effects, polarizing the α,β-unsaturated system and increasing electrophilicity compared to the non-halogenated parent compound .
  • Aromatic Substitution : Compounds like (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one combine chlorine with methyl groups, balancing electronic and steric effects.
  • Heterocyclic Analogues : Replacement of phenyl with thiophene (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ) introduces sulfur, altering conjugation and solubility.

Physicochemical Properties

  • Solubility : Chlorine increases polarity, likely enhancing water solubility compared to the parent compound. However, bulky substituents (e.g., 4-methylphenyl ) may reduce solubility.
  • Melting Points: Halogenation generally raises melting points; this compound is expected to have a higher melting point than the non-chlorinated parent (132.16 g/mol ).

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-phenylprop-2-en-1-one to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of propiophenone derivatives. Key parameters include:

  • Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution.
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
  • Solvent optimization : Dichloromethane or chloroform enhances solubility of aromatic intermediates.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons) and FT-IR for carbonyl (C=O) stretching at ~1700 cm⁻¹.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0).
  • X-ray crystallography : Use SHELXL for structure refinement, focusing on Cl···π interactions in the crystal lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and reactive properties of this compound?

  • Methodological Answer :

  • Functional selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange with Lee-Yang-Parr correlation) for accurate enthalpy and Gibbs free energy calculations .
  • Basis sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity insights : Calculate frontier molecular orbitals (HOMO-LUMO gap) to identify electrophilic sites (e.g., α,β-unsaturated carbonyl region) for nucleophilic attack .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodological Answer :

  • Benchmarking : Compare DFT-predicted NMR chemical shifts (GIAO method) with experimental data; adjust solvent effects using PCM (Polarizable Continuum Model).
  • Error analysis : Identify outliers in IR vibrational modes by cross-referencing with anharmonic frequency calculations.
  • Validation : Use multi-reference methods (e.g., CASSCF) for conjugated systems to address electron correlation limitations in DFT .

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly?

  • Methodological Answer :

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for Cl···H interactions).
  • Crystallographic software : SHELXD for phase determination and Mercury for visualizing packing diagrams.
  • Thermal analysis : Correlate DSC/TGA data with hydrogen-bond stability (e.g., melting point shifts due to Cl···O interactions) .

Q. What catalytic systems enable asymmetric synthesis of chiral derivatives from this compound?

  • Methodological Answer :

  • Chiral ligands : Test BINAP or Jacobsen catalysts for enantioselective alkylation or epoxidation.
  • Reaction monitoring : Use in-situ Raman spectroscopy to track enantiomeric excess (ee) during kinetic resolution.
  • Mechanistic studies : Employ DFT to model transition states and predict stereochemical outcomes .

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